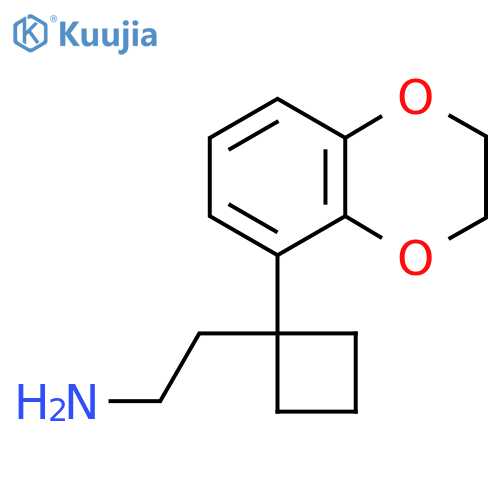Cas no 2229475-73-2 (2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine)
2-1-(2,3-ジヒドロ-1,4-ベンゾジオキシン-5-イル)シクロブチルエタン-1-アミンは、特異的な構造を持つ有機化合物です。ベンゾジオキシン環とシクロブチル基が結合したユニークな骨格を有し、高い立体選択性と安定性を示します。この化合物は、医薬品中間体としての応用が期待され、特に神経科学分野での生物活性研究において有用性が報告されています。分子設計の柔軟性に優れ、標的タンパク質との親和性調整が可能な点が特徴です。合成経路の最適化により、高純度品の製造が達成可能であり、研究用試薬としての再現性が保証されています。

2229475-73-2 structure
商品名:2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine
2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine
- 2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine
- 2229475-73-2
- EN300-1748900
-
- インチ: 1S/C14H19NO2/c15-8-7-14(5-2-6-14)11-3-1-4-12-13(11)17-10-9-16-12/h1,3-4H,2,5-10,15H2
- InChIKey: NKQOVZIYPYTSTF-UHFFFAOYSA-N
- ほほえんだ: O1CCOC2C=CC=C(C1=2)C1(CCN)CCC1
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 44.5Ų
2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1748900-0.5g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 0.5g |
$1289.0 | 2023-09-20 | ||
| Enamine | EN300-1748900-2.5g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1748900-1.0g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 1g |
$1343.0 | 2023-06-03 | ||
| Enamine | EN300-1748900-5g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 5g |
$3894.0 | 2023-09-20 | ||
| Enamine | EN300-1748900-10g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 10g |
$5774.0 | 2023-09-20 | ||
| Enamine | EN300-1748900-0.05g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 0.05g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1748900-0.1g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 0.1g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1748900-10.0g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 10g |
$5774.0 | 2023-06-03 | ||
| Enamine | EN300-1748900-0.25g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 0.25g |
$1235.0 | 2023-09-20 | ||
| Enamine | EN300-1748900-5.0g |
2-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutyl]ethan-1-amine |
2229475-73-2 | 5g |
$3894.0 | 2023-06-03 |
2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
2229475-73-2 (2-1-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclobutylethan-1-amine) 関連製品
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
